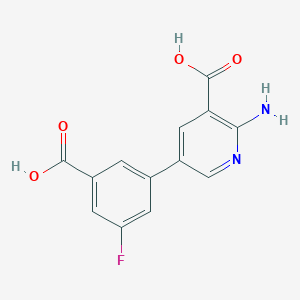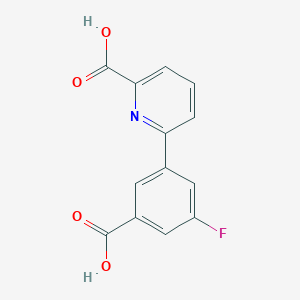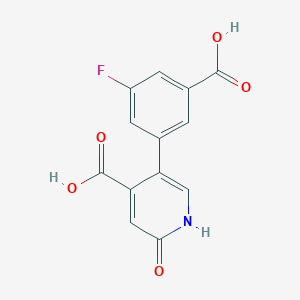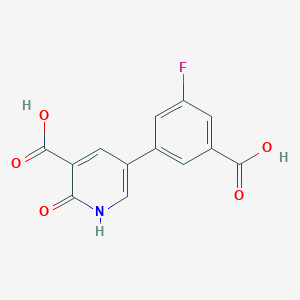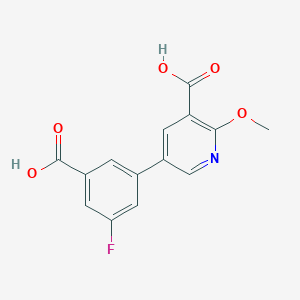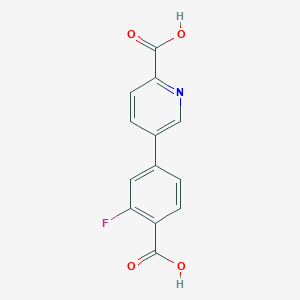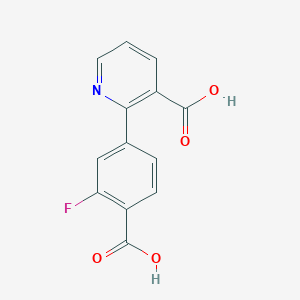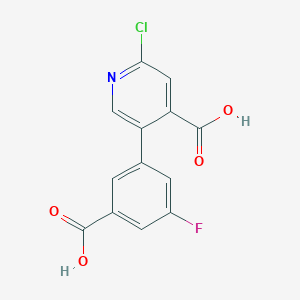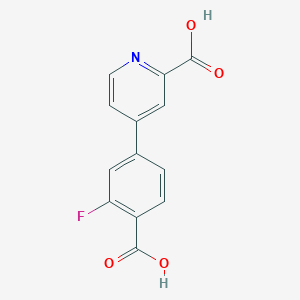
4-(4-Carboxy-3-fluorophenyl)picolinic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Carboxy-3-fluorophenyl)picolinic acid is a chemical compound with various biological properties. It has been explored in different fields of research, such as nanotechnology, drug development, and agriculture. This compound has shown efficacy in treating various diseases due to its antimicrobial and antioxidant properties.
Preparation Methods
The preparation of 4-(4-Carboxy-3-fluorophenyl)picolinic acid involves synthetic routes and reaction conditions that are typically used in organic chemistry. One common method involves the hydrothermal self-assembly of diverse metal-organic and supramolecular networks. This method uses corresponding metal (II) chlorides and two types of N-donor ancillary ligands, such as 2,2′-bipyridine or 1,10-phenanthroline . The products are characterized by standard methods, including IR spectroscopy, elemental and thermogravimetric analyses, and powder and single-crystal X-ray diffraction .
Chemical Reactions Analysis
4-(4-Carboxy-3-fluorophenyl)picolinic acid undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include potassium permanganate for oxidation and various metal chlorides for coordination reactions . The major products formed from these reactions are coordination compounds with different metals, such as nickel, zinc, cobalt, and copper .
Scientific Research Applications
4-(4-Carboxy-3-fluorophenyl)picolinic acid has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of coordination compounds and metal-organic frameworks . In biology and medicine, it has shown antimicrobial and antioxidant properties, making it a potential candidate for drug development. In agriculture, it is explored for its herbicidal activity and structure-activity relationship studies .
Mechanism of Action
The mechanism of action of 4-(4-Carboxy-3-fluorophenyl)picolinic acid involves its interaction with molecular targets and pathways. As a therapeutic agent, it works by binding to zinc finger proteins, changing their structures, and disrupting zinc binding, which inhibits their function . This mechanism is crucial for its antimicrobial and antiviral properties, as it affects viral replication and packaging as well as normal cell homeostatic functions .
Comparison with Similar Compounds
4-(4-Carboxy-3-fluorophenyl)picolinic acid can be compared with other similar compounds, such as 4-(3-Carboxyphenyl)picolinic acid and 3-(5-Carboxy-2-fluorophenyl)picolinic acid . These compounds share similar structural features but differ in their specific functional groups and positions. The uniqueness of this compound lies in its specific fluorine substitution, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
4-(4-carboxy-3-fluorophenyl)pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8FNO4/c14-10-5-7(1-2-9(10)12(16)17)8-3-4-15-11(6-8)13(18)19/h1-6H,(H,16,17)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMRKOHGYMIVCLJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=NC=C2)C(=O)O)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8FNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



